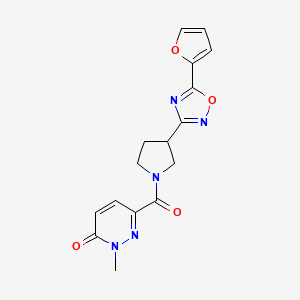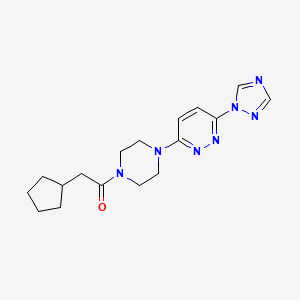
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-cyclopentylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-cyclopentylethanone is a useful research compound. Its molecular formula is C17H23N7O and its molecular weight is 341.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, particularly those incorporating the pyridazine analogs, have demonstrated significant pharmaceutical importance due to their wide range of biological activities. The synthesis and structural analysis of these compounds, including their density functional theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks, are crucial for understanding their potential applications in medicinal chemistry. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine has been detailed, highlighting the pharmaceutical relevance of pyridazine analogs (Hamdi Hamid Sallam et al., 2021).
Synthesis of Bioactive Derivatives
The creation of bioactive sulfonamide and amide derivatives incorporating piperazine and imidazo[1,2-b]pyridazine moieties has been explored through reactions of 6-chloro-2-substituted aryl(or alkyl)imidazo[1,2-b]pyridazine derivatives. These compounds were screened for antimicrobial activity, showcasing the potential for developing new therapeutic agents with antimicrobial properties (A. Bhatt, R. Kant, R. Singh, 2016).
Antimicrobial and Antimalarial Activity
Research has also focused on synthesizing compounds for evaluating antimicrobial and antimalarial activities. For example, novel syntheses of 5-aminothieno[2,3-c]pyridazine, pyrimido[4',5':4,5]thieno[2,3-c]pyridazine, pyridazino[4',3':4,5]thieno[3,2-d][1,2,3]triazine, and phthalazine derivatives have been conducted. These syntheses aim to produce compounds with expected biological activity, emphasizing the significance of such heterocyclic compounds in developing new antimicrobial and antimalarial drugs (M. S. E. Gaby et al., 2003).
Anticancer and Antidiabetic Potentials
The exploration of heterobicyclic nitrogen systems bearing a 1,2,4-triazine moiety has led to the synthesis of compounds with significant anticancer activities. Some of these compounds have shown moderate activity towards leukemia, ovarian cancer, and non-small cell lung cancer, highlighting their potential as anticancer drugs (Z. El-Gendy et al., 2003). Additionally, triazolo-pyridazine-6-yl-substituted piperazines have been evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop them as anti-diabetic medications. This research underscores the importance of such compounds in the search for new treatments for diabetes (B. Bindu, S. Vijayalakshmi, A. Manikandan, 2019).
Eigenschaften
IUPAC Name |
2-cyclopentyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c25-17(11-14-3-1-2-4-14)23-9-7-22(8-10-23)15-5-6-16(21-20-15)24-13-18-12-19-24/h5-6,12-14H,1-4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYDJGOUTWIIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

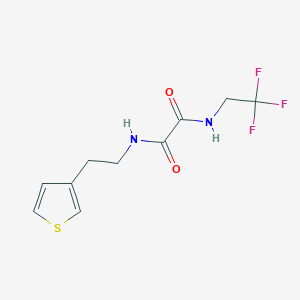
![6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2450748.png)


![3-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2450755.png)

![N-Benzyl-2-(4-oxo-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide](/img/structure/B2450757.png)
![tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate](/img/no-structure.png)
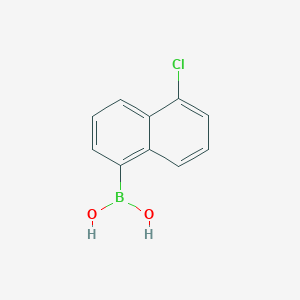
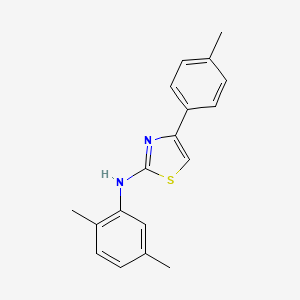
![N-(3-fluorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2450763.png)
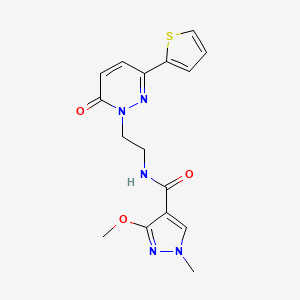
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2450767.png)
